molecular formula C10H17NO4 B13917355 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

Cat. No.: B13917355
M. Wt: 215.25 g/mol
InChI Key: NBDXTUGXAKNCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid typically involves the protection of azetidine with a tert-butoxycarbonyl (Boc) group followed by the introduction of an acetic acid moiety. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azetidine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The Boc group provides steric protection, allowing the azetidine ring to interact with target molecules without undergoing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]acetic acid

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)7-4-11(5-7)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

NBDXTUGXAKNCQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.